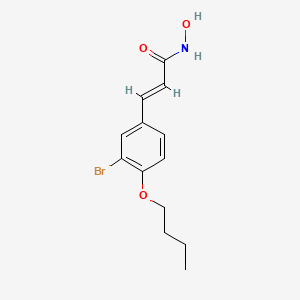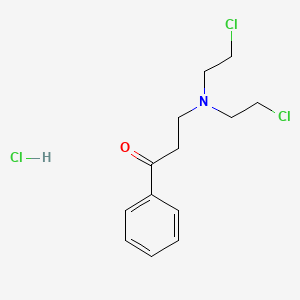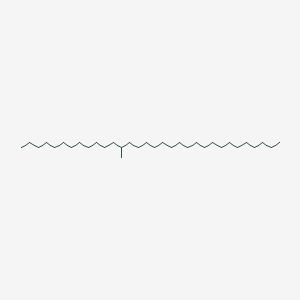
3-Bromo-4-butoxycinnamohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-butoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-butoxycinnamohydroxamic acid typically involves the following steps:
Butoxylation: The addition of a butoxy group can be performed using butyl alcohol in the presence of a strong acid catalyst.
Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-butoxycinnamohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cinnamohydroxamic acids.
Aplicaciones Científicas De Investigación
3-Bromo-4-butoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-butoxycinnamohydroxamic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways involved in cell proliferation and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar in structure but lacks the butoxy group and hydroxamic acid moiety.
4-Bromo-3-methylbenzoic acid: Similar in structure but lacks the butoxy group and hydroxamic acid moiety.
Propiedades
Número CAS |
25357-04-4 |
|---|---|
Fórmula molecular |
C13H16BrNO3 |
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
(E)-3-(3-bromo-4-butoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C13H16BrNO3/c1-2-3-8-18-12-6-4-10(9-11(12)14)5-7-13(16)15-17/h4-7,9,17H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
Clave InChI |
FSDNIHUUBAWDFE-FNORWQNLSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Br |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C=CC(=O)NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)






![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)


![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)


